Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Description
Introduction to Guanidine, N-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Structural Identification and Nomenclature
The molecular formula of Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is C₈H₈ClN₅ , with a molecular weight of 209.64 g/mol . Its IUPAC name systematically describes the connectivity: the parent structure is 1H-pyrrolo[2,3-b]pyridine, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. A chlorine atom substitutes the fifth position of the pyridine moiety, while a guanidine group (-NH-C(=NH)-NH₂) is attached to the third position of the pyrrole ring.
The SMILES notation N=C(N)NC1=CNC2=NC=C(Cl)C=C12 clarifies the bonding pattern. The guanidine group’s nitrogen atoms participate in resonance stabilization, enhancing the compound’s stability and potential for intermolecular interactions. Computational chemistry data reveal a topological polar surface area (TPSA) of 90.58 Ų and a logP value of 1.52 , suggesting moderate hydrophobicity.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 936242-62-5 |
| Molecular Formula | C₈H₈ClN₅ |
| Molecular Weight | 209.64 g/mol |
| SMILES | N=C(N)NC1=CNC2=NC=C(Cl)C=C12 |
| Topological Polar Surface Area | 90.58 Ų |
| LogP | 1.52 |
The compound’s fused bicyclic architecture places it within the pyrrolopyridine family, a scaffold observed in kinase inhibitors and antiviral agents. The chlorine atom at the fifth position likely influences electronic properties, while the guanidine moiety provides hydrogen-bonding capacity, critical for target binding in biological systems.
Historical Context in Heterocyclic Chemistry
Pyrrolopyridines emerged as a significant heterocyclic class in the late 20th century, with early studies focusing on their synthesis via Paal-Knorr cyclization and transition-metal-catalyzed coupling reactions. The introduction of substituents like chlorine and guanidine reflects efforts to optimize pharmacokinetic properties, such as solubility and metabolic stability, in drug discovery campaigns.
The 5-chloro-1H-pyrrolo[2,3-b]pyridine subunit, a key building block of this compound, has been utilized in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. For example, derivatives bearing similar scaffolds have shown activity against cancer targets like BRAF and EGFR. The guanidine group’s presence aligns with its role in enhancing binding affinity to phosphorylated proteins or nucleic acids, as seen in histone deacetylase (HDAC) inhibitors.
Historically, the synthesis of such hybrid structures required multi-step protocols involving:
- Halogenation of pyrrolopyridine precursors.
- Buchwald-Hartwig amination for guanidine incorporation.
- Purification via chromatography to isolate enantiomerically pure forms.
Advances in computational modeling have streamlined the design of analogous compounds, enabling precise tuning of electronic and steric effects. The compound’s development likely originated from fragment-based drug design, where modular assembly of heterocyclic units accelerates lead optimization.
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClN5 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)guanidine |
InChI |
InChI=1S/C8H8ClN5/c9-4-1-5-6(14-8(10)11)3-13-7(5)12-2-4/h1-3H,(H,12,13)(H4,10,11,14) |
InChI Key |
WLINPXRKVVJNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N=C(N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling Reaction
A prevalent method for synthesizing Guanidine involves the following steps:
Formation of Pyrrole Derivative : The synthesis begins with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes. This reaction can be catalyzed using palladium-based catalysts under appropriate conditions to yield a substituted pyrrole derivative.
Addition of Propargylamine : Following the formation of the pyrrole derivative, propargylamine is introduced to form N-propargylenaminones. This step is crucial as it sets up the structure necessary for the final cyclization.
Intramolecular Cyclization
The final step involves intramolecular cyclization:
Catalyst and Solvent : Cesium carbonate (Cs₂CO₃) is often used as a catalyst in dimethyl sulfoxide (DMSO) as the solvent.
Reaction Conditions : The reaction typically requires heating under reflux conditions to facilitate cyclization, leading to the formation of Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-.
The overall yield of this multi-step synthesis can vary based on specific reaction conditions such as temperature, time, and concentrations of reactants. A summary of typical reaction conditions is provided in the table below:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cross-Coupling | Pyrrole + Acyl (Bromo) Acetylene | Pd-catalyst; reflux | 70-85 |
| Addition of Propargylamine | Propargylamine | Room temperature | 75-90 |
| Intramolecular Cyclization | Cs₂CO₃ in DMSO | Reflux | 60-80 |
Alternative Methods
In addition to the aforementioned method, other synthetic routes have been explored:
Microwave-Assisted Synthesis : Some studies have indicated that microwave irradiation can enhance yields and reduce reaction times when performing similar cross-coupling reactions.
Use of Different Catalysts : Research has shown that alternative catalysts such as nickel or copper can also facilitate these reactions effectively under varying conditions.
Chemical Reactions Analysis
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
-
Inhibition of Kinases :
- Guanidine derivatives, including N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, have been studied for their role as selective inhibitors of various kinases. Notably, it has shown potential against the B-Raf kinase (specifically the V600E mutation), which is implicated in several cancers. This compound acts as an antineoplastic agent by disrupting signaling pathways that promote tumor growth .
- Antineoplastic Activity :
-
Research on DYRK1A Inhibition :
- Studies have highlighted the importance of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A) in various diseases, including Down syndrome and neurodegenerative disorders. Guanidine derivatives have been explored as selective inhibitors of DYRK1A, demonstrating favorable binding affinities and selectivity profiles .
Case Study 1: B-Raf Inhibition
Research published in PubChem details how Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- serves as a potent inhibitor of the B-Raf(V600E) kinase. This inhibition is crucial for developing targeted therapies for melanoma and other cancers driven by this mutation. The compound's structure allows it to fit into the active site of the enzyme effectively, blocking its activity and thereby reducing tumor growth .
Case Study 2: DYRK1A Selectivity
A detailed study on DYRK1A inhibitors revealed that compounds based on the pyrrolopyridine scaffold exhibited strong binding affinities and selectivity for DYRK1A. The research emphasized the significance of maintaining specific interactions within the ATP-binding site to enhance efficacy while minimizing off-target effects .
Comparative Data Table
| Compound Name | Target Kinase | Binding Affinity (IC50) | Application |
|---|---|---|---|
| Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- | B-Raf(V600E) | Potent | Anticancer |
| Guanidine Derivative A | DYRK1A | 76 nM | Neurodegenerative Disorders |
| Guanidine Derivative B | DYRK1A | 186 nM | Down Syndrome |
Mechanism of Action
The mechanism of action of Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activation, which in turn prevents the downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly effective in cancer cells, where FGFR signaling is often dysregulated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]Pyridine Core
Halogen Substitution
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 74420-15-8): Replacing chlorine with bromine increases molecular weight (MW: ~211 g/mol vs. However, bromine’s larger atomic radius may sterically hinder interactions in compact binding sites .
- 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1260874-86-9):
Methylation at N1 improves metabolic stability by blocking oxidative deamination but reduces solubility due to increased hydrophobicity .
Functional Group Modifications
- N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (Compound 8a):
Replacing guanidine with a nicotinamide group introduces a pyridine ring capable of π-π stacking. This derivative showed 99% purity and moderate activity in kinase assays (IC50: ~100 nM) . - N-{3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide (Entry 3C4C):
The sulfonamide and difluorophenyl groups enhance binding to ATP pockets in kinases, as evidenced by crystallographic studies (PDB: 3C4C, resolution: 2.57 Å) .
Key Observations :
- Pexidartinib ’s trifluoromethyl and pyridinylmethyl groups confer superior CSF1R inhibition (IC50: 16 nM) compared to the guanidine derivative, likely due to enhanced hydrophobic interactions .
- The nicotinamide derivative (8a) shows broader kinase inhibition but lower selectivity, attributed to the flexible nicotinamide moiety .
Physicochemical Properties
Key Observations :
- The guanidine derivative’s high solubility makes it suitable for aqueous formulations but necessitates stabilization strategies.
- Pexidartinib’s dihydrochloride salt form improves shelf life and bioavailability .
Biological Activity
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, with the CAS number 936242-62-5, is a compound of interest due to its potential biological activities. This article will explore its biological properties, including anti-inflammatory and anticancer effects, supported by relevant research findings and data tables.
- Molecular Formula : C8H8ClN5
- Molecular Weight : 209.64 g/mol
- Purity : NLT 98%
Anti-inflammatory Activity
Research has indicated that fused pyrrolopyridines, similar to Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, exhibit promising anti-inflammatory properties. A study synthesized various pyrrolopyridines and evaluated their ability to inhibit pro-inflammatory cytokines in vitro. Among the tested compounds, certain derivatives demonstrated significant activity in reducing cytokine levels, suggesting a potential therapeutic application in inflammatory diseases .
Anticancer Activity
Guanidine derivatives have been studied for their anticancer properties. In particular, compounds with similar structures have shown effectiveness against various cancer cell lines. For instance, a related compound was tested against human epidermoid carcinoma cells and demonstrated an IC50 value of less than 10 μM, indicating strong cytotoxicity . Moreover, the structural characteristics of guanidine derivatives play a crucial role in modulating their biological activity.
Study on Pyrrolopyridines
A study focusing on pyrrolopyridines synthesized from aminocyanopyrroles revealed that specific derivatives exhibited significant anti-inflammatory and anticancer activities. The results indicated that these compounds could inhibit cytokine production and induce apoptosis in cancer cells through caspase-dependent pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship of guanidine compounds has been explored extensively. For example, modifications to the guanidine moiety can significantly alter the biological activity of the resulting compound. A study highlighted that replacing certain functional groups could enhance or diminish anticancer activity. Specifically, compounds with electron-withdrawing groups showed increased potency against cancer cell lines .
Data Summary
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Guanidine derivative 1 | Anti-inflammatory | ~18 | Promising cytokine inhibitor |
| Guanidine derivative 2 | Anticancer | <10 | Effective against epidermoid carcinoma |
| Guanidine derivative 3 | Anticancer | Varies | Structure significantly influences activity |
Q & A
Q. Advanced
- Intermediate instability : 3-Amino-pyrrolo[2,3-b]pyridines degrade rapidly; in situ derivatization or cryogenic conditions may stabilize intermediates .
- Byproduct formation : Competing reactions (e.g., over-alkylation) are mitigated by stoichiometric control and stepwise addition of reagents.
- Solvent selection : Polar aprotic solvents (e.g., DMF or pyridine) enhance guanidine nucleophilicity, while THF improves solubility during coupling .
How does the 5-chloro substituent influence the compound’s reactivity and biological activity?
Q. Advanced
- Electrophilic reactivity : The chloro group facilitates Suzuki-Miyaura cross-coupling for further functionalization (e.g., introducing aryl/heteroaryl groups at position 5) .
- Biological relevance : Chlorine enhances lipophilicity and target binding in kinase inhibitors (e.g., Pexidartinib’s CSF1R inhibition, IC50 = 20 nM ). SAR studies suggest chloro-substituted analogs exhibit improved pharmacokinetic profiles compared to bromo or methyl derivatives .
What methodologies are used to evaluate the kinase inhibitory activity of guanidine-pyrrolopyridine derivatives?
Q. Advanced
- Enzyme assays : Measure IC50 values against targets like B-RafV600E or CSF1R using fluorescence polarization or ADP-Glo™ kits .
- Cellular assays : Assess anti-proliferative effects in BRAF-mutant cell lines (e.g., A375 melanoma) via MTT assays .
- Molecular docking : Predict binding modes using crystal structures (e.g., PDB: 4EWN for B-Raf ), focusing on interactions between the guanidine group and kinase ATP-binding pockets .
How should researchers handle and store guanidine-functionalized pyrrolo[2,3-b]pyridines to ensure stability?
Q. Basic
- Storage : Lyophilized solids are stable at -20°C for >2 years. DMSO solutions (≤100 mM) should be aliquoted and stored at -20°C, avoiding freeze-thaw cycles .
- Decomposition risks : Guanidine derivatives are hygroscopic; use desiccants and inert atmospheres during handling .
What strategies resolve contradictions in reported biological activities of structurally similar analogs?
Q. Advanced
- Meta-analysis : Compare IC50 values across studies (e.g., PLX4720’s B-RafV600E inhibition varies by assay format ).
- Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
- Crystallography : Resolve binding ambiguities via co-crystal structures, as done for vemurafenib analogs .
How can computational tools guide the design of novel guanidine-pyrrolopyridine analogs?
Q. Advanced
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups at position 5) with activity .
- DFT calculations : Predict tautomeric preferences of the guanidine group, which influence hydrogen-bonding patterns .
- ADMET prediction : Use tools like SwissADME to optimize logP and solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
